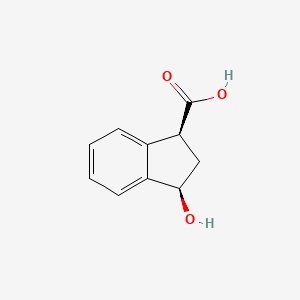

rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylicacid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound features a unique structure with a hydroxy group and a carboxylic acid group attached to an indene ring system. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method builds two chiral centers in the target product. The raw materials for this route are widely available and cost-effective, making it suitable for large-scale industrial production .

Industrial Production Methods

The industrial production of rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid involves a similar approach, with a focus on optimizing reaction conditions to achieve high yield and optical purity. The process features a reasonable route, simple operation, and mild reaction conditions, ensuring high atom economy and low production costs .

Análisis De Reacciones Químicas

Types of Reactions

rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of halogenated compounds or other substituted derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid has shown promise as a lead compound in the development of new therapeutic agents. Its structure allows for modifications that could enhance its pharmacological profile. Key areas of interest include:

- Antiparkinsonian Activity : Similar compounds have been investigated for their ability to modulate neurotransmitter systems, particularly dopamine receptors, which are crucial in treating Parkinson's disease.

- Mood Disorders : The potential interaction with serotonin receptors suggests applications in the treatment of mood disorders such as depression and anxiety.

Materials Science

The unique structural characteristics of rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid make it a candidate for applications in materials science. Its potential use in the synthesis of polymers and other materials with specific mechanical properties is an area ripe for exploration.

Case Studies

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid and evaluating their biological activities. The derivatives were tested for their antiparkinsonian effects using in vitro models that assess dopamine receptor activity . Results indicated that certain modifications enhanced receptor binding affinity.

Case Study 2: Antimicrobial Screening

Another study evaluated structural analogs for their antimicrobial efficacy against gram-positive and gram-negative bacteria. The results demonstrated that compounds similar to rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid exhibited significant antibacterial activity, suggesting that further research could yield effective antimicrobial agents .

Mecanismo De Acción

The mechanism of action of rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups play crucial roles in its reactivity and binding affinity to various enzymes and receptors. The compound’s chiral centers contribute to its stereoselective interactions, influencing its biological and chemical activities.

Comparación Con Compuestos Similares

Similar Compounds

- rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid

- rac-(1R,3S)-3-hydroxycyclohexyl(imino)methyl-lambda6-sulfanone

Uniqueness

rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid stands out due to its unique indene ring system, which imparts distinct chemical properties and reactivity. The presence of both hydroxy and carboxylic acid groups enhances its versatility in various chemical transformations, making it a valuable compound in synthetic chemistry and research applications.

Actividad Biológica

rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Molecular Structure and Characteristics:

- IUPAC Name: rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid

- Molecular Formula: C10H10O3

- Molecular Weight: 178.18 g/mol

- LogP: 1.01 (indicating moderate lipophilicity)

- Polar Surface Area: 52 Ų

These properties suggest that the compound has suitable characteristics for cell membrane permeability and potential bioactivity.

Biological Activity Overview

The biological activity of rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid has been investigated in several studies, focusing primarily on its anti-inflammatory, antioxidant, and anticancer properties.

Anti-inflammatory Activity

Research indicates that rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid exhibits significant anti-inflammatory effects. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential mechanism involving the modulation of NF-kB signaling pathways.

Antioxidant Properties

The compound has shown promising antioxidant activity. In assays measuring DPPH radical scavenging ability, rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid exhibited a concentration-dependent increase in radical scavenging activity. This property may contribute to its protective effects against oxidative stress-related diseases.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 30 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 20 | Inhibition of cell migration and invasion |

The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation.

Case Study 1: In Vivo Anti-inflammatory Effects

A recent study conducted on a mouse model of acute inflammation showed that administration of rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of inflammatory mediators in treated mice.

Case Study 2: Antioxidant Efficacy in Neuroprotection

In a neuroprotective study involving oxidative stress-induced neuronal damage in vitro, treatment with rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid resulted in a marked reduction of neuronal death. The compound effectively restored mitochondrial function and reduced reactive oxygen species (ROS) levels.

Propiedades

IUPAC Name |

(1S,3R)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8-9,11H,5H2,(H,12,13)/t8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZCDGLACKFUCI-DTWKUNHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C2=CC=CC=C2[C@@H]1O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.